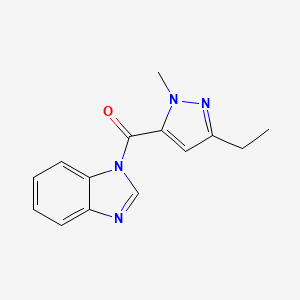
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a unique structure combining an indanone moiety with a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be utilized in the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to exhibit inhibitory effects against certain bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(4-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(3-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
Uniqueness
Compared to its analogs, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone exhibits unique properties due to the position of the hydroxy group on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest in various research fields .
Propiedades
Número CAS |
920508-15-2 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-1-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H14O2/c17-15-8-4-3-7-14(15)16(18)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,17H,9-10H2 |
Clave InChI |
NQXDOWJJIFMGJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)




![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
